Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a fluoromethyl group, and a hydroxy group attached to a piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the piperidine ring. One common method is the reaction of piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The fluoromethyl group can be introduced using fluoromethylating agents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of tert-butyl 3-(fluoromethyl)-3-oxo-piperidine-1-carboxylate.
Reduction: Regeneration of this compound.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Mechanism of Action
The mechanism of action of tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the fluoromethyl group can enhance binding affinity through hydrophobic interactions. The tert-butyl ester group provides steric hindrance, influencing the compound’s overall reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-piperidine-1-carboxylate: Lacks the fluoromethyl group, resulting in different reactivity and biological activity.
Tert-butyl 3-(chloromethyl)-3-hydroxy-piperidine-1-carboxylate: Contains a chloromethyl group instead of a fluoromethyl group, leading to different substitution reactions.
Tert-butyl 3-(methyl)-3-hydroxy-piperidine-1-carboxylate: Lacks the halogen atom, affecting its chemical properties and applications.
Uniqueness
Tert-butyl 3-(fluoromethyl)-3-hydroxy-piperidine-1-carboxylate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C11H20FNO3 |
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Molecular Weight |
233.28 g/mol |
IUPAC Name |
tert-butyl 3-(fluoromethyl)-3-hydroxypiperidine-1-carboxylate |
InChI |
InChI=1S/C11H20FNO3/c1-10(2,3)16-9(14)13-6-4-5-11(15,7-12)8-13/h15H,4-8H2,1-3H3 |
InChI Key |
AFXJYPGARPCJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CF)O |
Origin of Product |
United States |
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